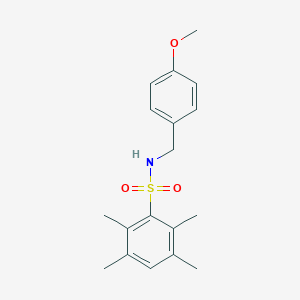
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as Methylsulfonylphenyl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl involves the inhibition of specific enzymes, which leads to the disruption of various physiological processes. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in the body.
Effets Biochimiques Et Physiologiques
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been shown to exhibit potent antioxidant activity, which may be useful in the treatment of various oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl has several advantages for use in laboratory experiments, including its potent inhibitory effects on specific enzymes and its ability to exhibit various biochemical and physiological effects. However, this compound also has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl, including the investigation of its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Further studies are also needed to determine the optimal dosage and administration route of this compound, as well as its potential side effects and toxicity. Additionally, the development of novel derivatives of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl may lead to the discovery of more potent and selective inhibitors of specific enzymes.
Méthodes De Synthèse
The synthesis of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl involves the reaction of 4-methoxybenzyl chloride with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to yield the final compound.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Propriétés
Nom du produit |
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C18H23NO3S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-12-10-13(2)15(4)18(14(12)3)23(20,21)19-11-16-6-8-17(22-5)9-7-16/h6-10,19H,11H2,1-5H3 |
Clé InChI |
KHDLVZZRDBHRFG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
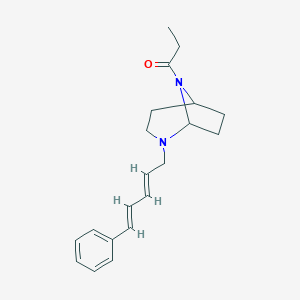
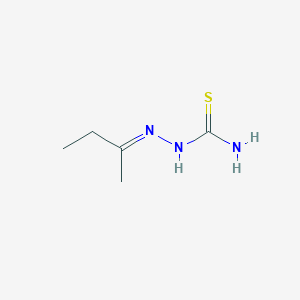
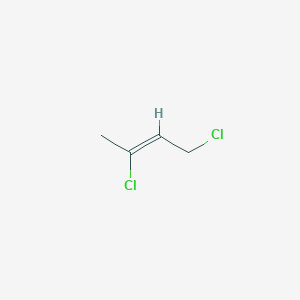
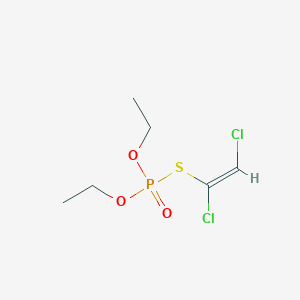
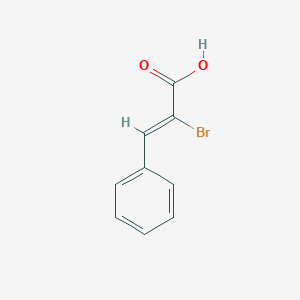



![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)


